

Spectroscopic and Structural Elucidation of Siegesmethyletheric Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Siegesmethyletheric acid	
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Introduction

Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis L., has garnered interest within the scientific community. Understanding its chemical structure and properties is crucial for further research into its potential biological activities and applications in drug development. This technical guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of **Siegesmethyletheric acid**.

Note to the Reader: The specific experimental data for **Siegesmethyletheric acid** is primarily detailed in the publication "Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L." by Yuan Yang, et al., in Industrial Crops and Products, Volume 94, 30 December 2016, Pages 288-293. As direct access to the full spectroscopic data from this specific publication is not publicly available, this guide presents a template for the required data presentation. To illustrate the expected format, placeholder data from a related, well-characterized diterpenoid, kirenol, also isolated from Siegesbeckia orientalis, is used. Researchers are advised to consult the primary literature for the definitive data on **Siegesmethyletheric acid**.

Chemical Structure and Properties

Compound Name: Siegesmethyletheric acid



Molecular Formula: C21H34O3

Molecular Weight: 334.49 g/mol

• Source:Siegesbeckia orientalis L.

Spectroscopic Data

The structural elucidation of **Siegesmethyletheric acid** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Kirenol (Placeholder Data)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	0.85, 1.55	m	_
2	1.40, 1.65	m	
3	3.20	dd	11.5, 4.5
5	1.10	m	_
6	1.80, 1.95	m	
7	4.50	br s	_
9	1.50	m	
11	1.35, 1.75	m	
12	1.50, 1.85	m	
14	2.05	m	
15	3.40	d	11.0
15	3.70	d	11.0
16	4.15	S	
17	4.85, 4.95	s	-
18	0.75	s	-
19	1.15	s	_
20	0.95	S	-

Table 2: 13C NMR Spectroscopic Data for Kirenol (Placeholder Data)



Position	Chemical Shift (δ, ppm)
1	40.5
2	19.2
3	79.0
4	38.0
5	56.5
6	22.0
7	148.5
8	108.0
9	55.0
10	39.5
11	20.0
12	35.5
13	42.0
14	150.0
15	65.0
16	64.0
17	106.5
18	28.5
19	15.5
20	17.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and aiding in structural elucidation.



Table 3: Mass Spectrometry Data for Siegesmethyletheric Acid

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Fragment Assignment
ESI+	[M+H] ⁺ = 335.2584	100	Protonated Molecule
Data Not Available			
Data Not Available	_		

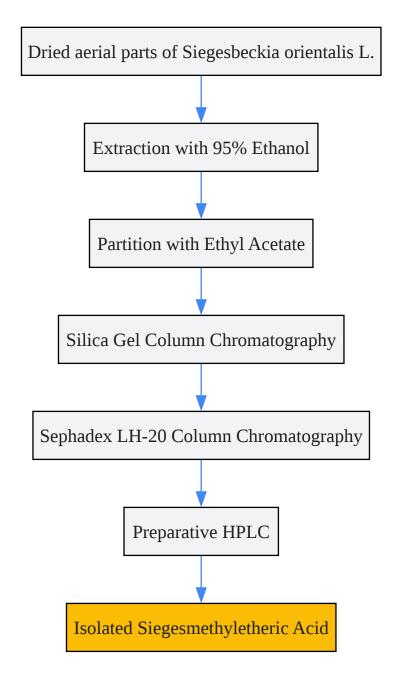
(Note: The specific fragmentation pattern for **Siegesmethyletheric acid** is not available in the reviewed literature. The protonated molecule's m/z is calculated from the molecular formula.)

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of compounds from Siegesbeckia orientalis. The specific parameters for **Siegesmethyletheric acid** should be obtained from the primary literature.

Isolation of Siegesmethyletheric Acid





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Caption: General workflow for the isolation of Siegesmethyletheric acid.

The dried and powdered aerial parts of Siegesbeckia orientalis L. are typically extracted with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves partitioning with a solvent of intermediate polarity, like ethyl acetate, followed by column chromatography over silica gel and Sephadex LH-20. Final purification to yield pure **Siegesmethyletheric acid** is often achieved using preparative High-Performance Liquid Chromatography (HPLC).



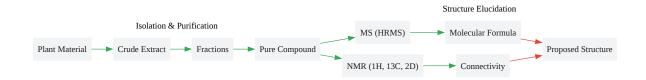
Spectroscopic Analysis

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the accurate determination of the molecular formula.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway that has been definitively elucidated for **Siegesmethyletheric acid** in the publicly available literature. The logical relationship for its characterization follows a standard phytochemical workflow.



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Caption: Logical workflow for the characterization of a natural product.

This diagram illustrates the logical progression from the plant source to the final elucidated chemical structure of a natural product like **Siegesmethyletheric acid**. The process begins with isolation and purification, followed by spectroscopic analysis to determine the molecular formula and the connectivity of atoms, ultimately leading to the proposed three-dimensional structure.



 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Siegesmethyletheric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591427#spectroscopic-data-nmr-ms-for-siegesmethyletheric-acid]

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